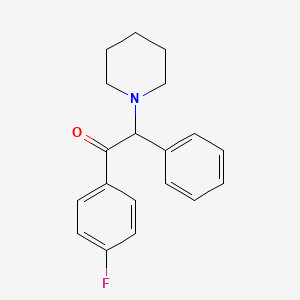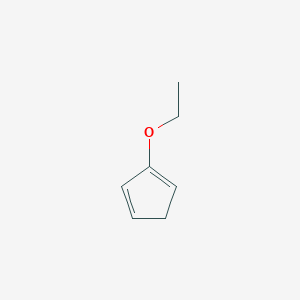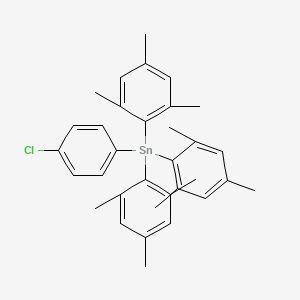
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H33ClSn. This compound is characterized by the presence of a tin atom bonded to a 4-chlorophenyl group and three 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of 4-chlorophenylmagnesium bromide with tris(2,4,6-trimethylphenyl)tin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Reduced tin species and corresponding organic products.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Chloro-tris(2,4,6-trimethylphenyl)stannane
- Tris(2,4,6-trimethylphenyl)stannane
Uniqueness
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88259-32-9 |
|---|---|
Molecular Formula |
C33H37ClSn |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.C6H4Cl.Sn/c3*1-7-4-8(2)6-9(3)5-7;7-6-4-2-1-3-5-6;/h3*4-5H,1-3H3;2-5H; |
InChI Key |
LKDZTBIFZYRGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=CC=C(C=C2)Cl)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
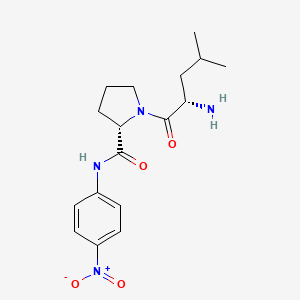
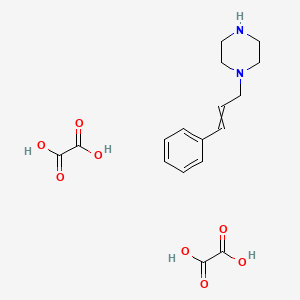
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
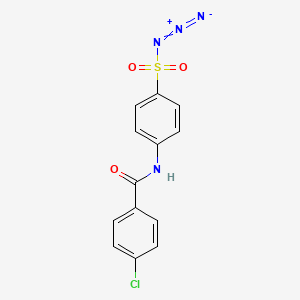
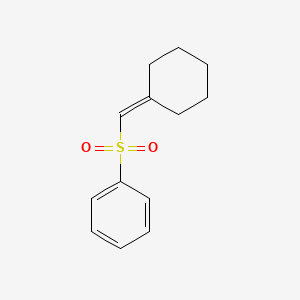
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
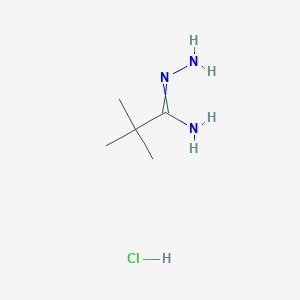
![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
